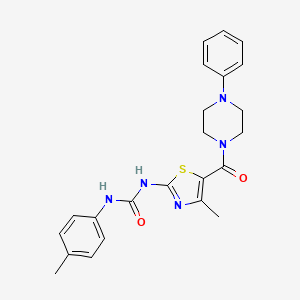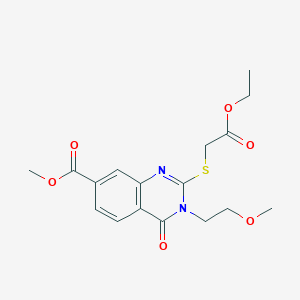![molecular formula C20H17BrN2O3S B2520444 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931749-89-2](/img/no-structure.png)
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione" is a heterocyclic molecule that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The chromeno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that combines a benzopyran (chromene) ring with a pyrimidine ring, which can be further substituted to enhance or modify its biological properties.
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes. For instance, novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds were synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, characterized by spectroscopic methods, and evaluated for their biological activities . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving cyclization reactions and subsequent functionalization of the chromeno[2,3-d]pyrimidine core.
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction for solid-state analysis . These methods provide detailed information about the arrangement of atoms within the molecule, the presence of functional groups, and the overall conformation of the compound. For example, the crystal structure of a related compound, 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol, was determined, revealing a planar six-membered ring and a six-membered ring of envelope conformation .
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and halogenation, to introduce different substituents and modify the core structure . These reactions are crucial for the diversification of the chromeno[2,3-d]pyrimidine scaffold and the development of compounds with desired biological properties. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like bromo, methoxy, and ethoxy groups can affect these properties and, consequently, the compound's biological activity and pharmacokinetic profile. The antiviral, antitubercular, and antimicrobial activities of some chromeno[2,3-d]pyrimidine derivatives have been evaluated, with certain derivatives exhibiting pronounced activity against specific pathogens .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research into 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo-substituted compounds, has shown potential in inhibiting retrovirus replication in cell culture. These studies highlight the interest in pyrimidine derivatives for their antiviral properties, suggesting a possible area of application for related compounds (Hocková et al., 2003).
Synthetic Methodologies
The development of catalyst-free, one-pot synthesis techniques for functionalized chromeno-pyrimidine derivatives underlines the ongoing research into efficient and eco-friendly synthetic routes for such compounds. These methodologies are relevant for the synthesis of diverse chromeno-pyrimidine derivatives, including those with potential pharmacological applications (Brahmachari & Nayek, 2017).
Antimicrobial Activity
Studies on novel chromeno[2,3-d]pyrimidine derivatives synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have demonstrated pronounced antitubercular and antimicrobial activities. This indicates the potential utility of chromeno-pyrimidine derivatives in developing new antimicrobial agents (Kamdar et al., 2011).
Corrosion Inhibition
Research on pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments shows another dimension of application for pyrimidine derivatives, highlighting their potential utility in industrial applications related to corrosion protection (Soltani et al., 2015).
Chemosensor Development
The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives and their application as chemosensors, particularly for Hg2+ ions, showcase the potential of chromeno-pyrimidine derivatives in environmental monitoring and detection applications (Jamasbi et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This is particularly relevant in the context of cancer cells, where the inhibition of DNA repair mechanisms can lead to the death of the cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione' involves the condensation of 5-bromo-2-methoxybenzaldehyde with ethyl acetoacetate to form 2-(5-bromo-2-methoxyphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine carbonate and sulfur to yield the final product.", "Starting Materials": [ "5-bromo-2-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine carbonate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 5-bromo-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(5-bromo-2-methoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate with guanidine carbonate in the presence of a solvent such as ethanol to form 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione.", "Step 3: Addition of sulfur to the reaction mixture to promote the formation of the final product." ] } | |
CAS-Nummer |
931749-89-2 |
Produktname |
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione |
Molekularformel |
C20H17BrN2O3S |
Molekulargewicht |
445.33 |
IUPAC-Name |
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H17BrN2O3S/c1-3-25-16-6-4-5-11-9-14-19(26-17(11)16)22-18(23-20(14)27)13-10-12(21)7-8-15(13)24-2/h4-8,10H,3,9H2,1-2H3,(H,22,23,27) |
InChI-Schlüssel |
GPIUBAPCMZIANK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C=CC(=C4)Br)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




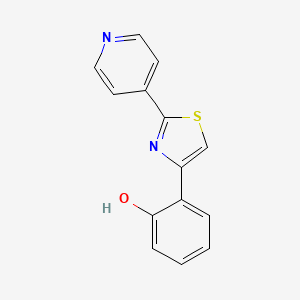
![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)



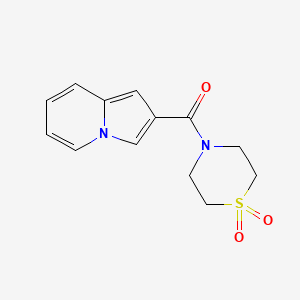

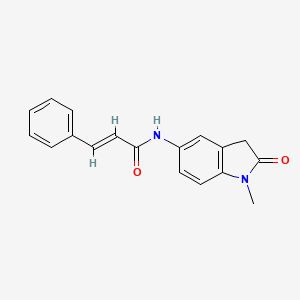
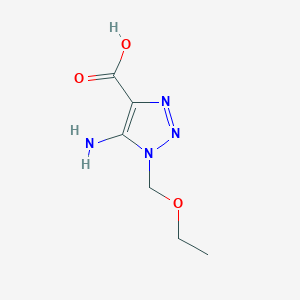
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)
